molecular formula C10H15N5O11P2 B009315 Guanosine 5'-diphosphate CAS No. 105184-12-1

Guanosine 5'-diphosphate

Cat. No.: B009315
CAS No.: 105184-12-1
M. Wt: 443.2 g/mol
InChI Key: QGWNDRXFNXRZMB-UUOKFMHZSA-N
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Description

Guanosine-5’-Diphosphate is a nucleoside diphosphate that consists of a pyrophosphate group, a pentose sugar ribose, and the nucleobase guanine. It is an ester of pyrophosphoric acid with the nucleoside guanosine. This compound plays a crucial role in various biochemical processes, particularly in intracellular signaling and as a substrate in the synthesis of guanosine-5’-triphosphate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanosine-5’-Diphosphate can be synthesized from guanosine-5’-triphosphate through enzymatic dephosphorylation. The enzyme GTPase facilitates the hydrolysis of guanosine-5’-triphosphate to guanosine-5’-diphosphate by attacking the γ-phosphate group, leading to the formation of a pentavalent transition state and the release of inorganic phosphate .

Industrial Production Methods: In industrial settings, guanosine-5’-diphosphate is often produced using recombinant Escherichia coli strains that overexpress specific enzymes involved in the biosynthetic pathway. For instance, overexpression of inosine-5’-monophosphate dehydrogenase, guanosine-5’-monophosphate synthetase, and guanosine-inosine kinase can significantly enhance the production of guanosine-5’-diphosphate .

Chemical Reactions Analysis

Types of Reactions: Guanosine-5’-Diphosphate undergoes various biochemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Requires GTPase enzymes and water.

    Phosphorylation: Requires pyruvate kinase and phosphoenolpyruvate.

Major Products:

    Hydrolysis: Produces guanosine-5’-diphosphate and inorganic phosphate.

    Phosphorylation: Produces guanosine-5’-triphosphate.

Comparison with Similar Compounds

Uniqueness: Guanosine-5’-Diphosphate is unique in its role as a regulator of GTPase activity and its involvement in intracellular signaling pathways. Its ability to interconvert with guanosine-5’-triphosphate and guanosine-5’-monophosphate makes it a versatile compound in various biochemical processes .

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWNDRXFNXRZMB-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163254
Record name Guanosine diphosphate
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Molecular Weight

443.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanosine diphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

146-91-8, 157420-46-7
Record name GDP
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Record name Guanosine diphosphate
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Record name Guanosine-5'-Diphosphate
Source DrugBank
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Guanosine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Guanosine diphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001201
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guanosine 5'-diphosphate
Reactant of Route 2
Guanosine 5'-diphosphate
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Guanosine 5'-diphosphate
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Guanosine 5'-diphosphate
Reactant of Route 5
Guanosine 5'-diphosphate
Reactant of Route 6
Guanosine 5'-diphosphate

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